4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzonitrile
Description
Significance of the Tetrahydroisoquinoline Scaffold in Chemical Biology and Medicinal Chemistry
The tetrahydroisoquinoline (THIQ) scaffold is widely recognized as a "privileged" structure in medicinal chemistry. This designation stems from its prevalence in numerous natural alkaloids and its ability to serve as a versatile framework for the design of therapeutic agents. researchgate.net The inherent structural features of the THIQ core allow it to interact with a variety of biological targets, leading to a broad range of pharmacological effects.
THIQ-based compounds, both natural and synthetic, have demonstrated a remarkable diversity of biological activities, including but not limited to:
Anticancer Properties: Many THIQ derivatives have been investigated for their potential as anticancer agents. researchgate.netnih.gov They have been shown to exhibit cytotoxic effects against various cancer cell lines and can act as inhibitors of crucial cellular targets involved in tumor progression. researchgate.netnih.gov
Anti-inflammatory Effects: Certain THIQ alkaloids have displayed anti-inflammatory properties, suggesting their potential in the development of treatments for inflammatory disorders. nih.gov
Antimicrobial and Antiviral Activity: The THIQ nucleus is a component of compounds that have shown activity against various pathogens, including bacteria, fungi, and viruses. nih.gov
Central Nervous System (CNS) Activity: The structural similarity of the THIQ scaffold to endogenous neurochemicals has led to the development of derivatives with applications in neuroscience, including as agents targeting receptors in the central nervous system. mdpi.com
The synthetic accessibility of the THIQ core, through established chemical reactions, further enhances its appeal for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates. thieme.de
Overview of Benzonitrile-Containing Derivatives in Contemporary Research
The inclusion of a benzonitrile (B105546) moiety in a molecule can significantly influence its physicochemical and pharmacological properties. The nitrile group is a strong electron-withdrawing group and a potent hydrogen bond acceptor, characteristics that can enhance a molecule's binding affinity to biological targets. researchgate.net In recent years, the incorporation of a nitrile group has become a strategic approach in drug design, leading to the development of numerous approved pharmaceuticals. nih.gov
Key attributes of benzonitrile-containing derivatives in medicinal chemistry include:
Enhanced Target Binding: The electronic properties of the nitrile group can facilitate stronger interactions with protein targets, leading to increased potency.
Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can contribute to a longer duration of action for a drug. researchgate.net
The versatility of the benzonitrile group is evident in its presence in a wide range of therapeutic agents, from anticancer drugs to treatments for inflammatory conditions. researchgate.net
Scope and Research Imperatives for the Investigation of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzonitrile
Despite the well-established significance of both the tetrahydroisoquinoline scaffold and the benzonitrile moiety, dedicated academic research on the specific compound this compound is limited in the current scientific literature. This knowledge gap presents a clear and compelling rationale for its further investigation.
The primary research imperatives for this compound include:
Chemical Synthesis and Characterization: The development and optimization of synthetic routes to produce this compound in high yield and purity are fundamental first steps. General methods for the synthesis of N-aryl tetrahydroisoquinolines, such as palladium-catalyzed cross-coupling reactions, could be adapted for this purpose. publish.csiro.au Thorough characterization of the compound using modern analytical techniques is also essential.
Biological Screening and Pharmacological Evaluation: Given the broad spectrum of activities associated with its constituent moieties, a comprehensive biological screening of this compound is warranted. Initial assays could focus on its potential as an anticancer, anti-inflammatory, or antimicrobial agent.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues of this compound, with modifications to both the tetrahydroisoquinoline and benzonitrile rings, would provide valuable insights into the structural requirements for any observed biological activity.
The exploration of this compound holds the potential to uncover novel chemical and biological properties, contributing to the broader understanding of tetrahydroisoquinoline and benzonitrile derivatives in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c17-11-13-5-7-16(8-6-13)18-10-9-14-3-1-2-4-15(14)12-18/h1-8H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJBGEGYQGIJMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Exploration of Biological Activities and Molecular Mechanisms of 4 1,2,3,4 Tetrahydroisoquinolin 2 Yl Benzonitrile and Its Analogues
Investigation of Molecular Targets and Binding Interactions
The versatility of the tetrahydroisoquinoline scaffold allows for its interaction with a diverse range of biological macromolecules. Research has focused on characterizing these interactions to understand the specific molecular targets responsible for the observed biological effects.
Enzyme Inhibition Studies
Derivatives of tetrahydroisoquinoline have been identified as potent inhibitors of several key enzyme families, demonstrating the scaffold's utility in designing targeted therapeutic agents.
Phosphodiesterase 4 (PDE4): The tetrahydroisoquinoline skeleton has been successfully utilized as a template for developing novel inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases like psoriasis. Through the screening of a library of berberine (B55584) analogues, a compound featuring a tetrahydroisoquinoline scaffold was identified as a potent hit. Subsequent structure-aided design and optimization led to the discovery of highly potent and selective PDE4 inhibitors. acs.org
Monoamine Oxidase (MAO): Certain simple and naturally occurring tetrahydroisoquinolines are known to exhibit monoamine oxidase (MAO) inhibitory activity. wikipedia.org For instance, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous substance found in the mammalian brain, acts as a reversible MAO inhibitor, affecting the catabolism of monoamines like dopamine (B1211576) and serotonin. nih.gov Similarly, dopamine-derived THIQ alkaloids have also been reported as inhibitors of neuroamine metabolism, including MAO inhibition. nih.gov
Cholinesterases (ChE): The THIQ framework is a key feature in the design of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. C-1 functionalized N-aryl-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated, with their inhibitory potency attributed to the THIQ motif binding to the peripheral anionic sites (PAS) of these enzymes. nih.gov Studies on various isoquinoline (B145761) alkaloids, such as berberine, have further confirmed the potential of this structural class as dual inhibitors of both AChE and BChE. drugbank.com
HIV-1 Reverse Transcriptase (HIV-1 RT): The tetrahydroisoquinoline core has been explored for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. Research has led to the synthesis and evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives that show inhibitory activity against the HIV-1 RT enzyme. researchgate.net While structurally distinct, the related tetrahydroquinoline scaffold has also yielded potent allosteric inhibitors of HIV-1 RT, highlighting the potential of such heterocyclic systems in antiviral drug design. nih.gov
Xanthine (B1682287) Oxidase (XO): Analogues of tetrahydroisoquinoline have demonstrated significant inhibitory activity against xanthine oxidase, a key enzyme in purine (B94841) metabolism whose overactivity leads to hyperuricemia and gout. nih.govnih.gov In one study, a derivative containing a 1,2,3,4-tetrahydroisoquinolin-2-yl substituent was identified as a highly effective XO inhibitor, with an IC50 value comparable to the established drug febuxostat. nih.gov The mechanism is suggested to be a mixed-type inhibition. nih.gov
Protein Arginine Methyltransferase 5 (PRMT5): The THIQ scaffold has been incorporated into novel inhibitors of PRMT5, an epigenetic enzyme that is a therapeutic target in oncology. tandfonline.com A series of tetrahydroisoquinolineindole hybrids were designed as selective PRMT5 inhibitors. nih.gov Molecular docking studies suggest these compounds occupy the substrate-binding site of the enzyme. nih.gov Another design strategy employed a mechanism-switch approach to convert a first-generation SAM-cooperative PRMT5 inhibitor into a second-generation MTA-cooperative inhibitor, where the tetrahydroisoquinoline group was shown to form a π–π stacking interaction in the substrate-binding pocket. acs.org
Axl Kinase: While various scaffolds have been developed as Axl kinase inhibitors, the tetrahydroisoquinoline core has also been explored. In a series of diphenylpyrimidine–diamine derivatives designed to inhibit Axl, N-methyl and acetyl substituted tetrahydroisoquinolines were incorporated, with two resulting compounds showing good inhibitory activity against the Axl kinase. nih.gov
Janus Kinases (JAKs): Currently, there is limited published research specifically identifying 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzonitrile or its direct analogues as inhibitors of Janus kinases. This remains an area for potential future investigation.
| Enzyme Target | Compound/Analogue Class | Key Findings | Reference |
|---|---|---|---|
| PDE4 | Tetrahydroisoquinolines (Berberine analogues) | Identified as a novel and potent scaffold for PDE4 inhibition. | acs.org |
| MAO | 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Endogenous, reversible MAO inhibitor. | nih.gov |
| ChE (AChE/BChE) | C-1 functionalized N-aryl-1,2,3,4-tetrahydroisoquinolines | Inhibition via binding to the peripheral anionic site (PAS). | nih.gov |
| Xanthine Oxidase | Oxazole with 1,2,3,4-tetrahydroisoquinolin-2-yl substituent | Potent mixed-type inhibition with IC50 values close to febuxostat. | nih.gov |
| PRMT5 | Tetrahydroisoquinolineindole hybrids | First-in-class dual PRMT5 inhibitors and hnRNP E1 upregulators. | nih.gov |
| Axl Kinase | N-substituted tetrahydroisoquinolines | Demonstrated good inhibitory activity against Axl kinase. | nih.gov |
Receptor Ligand Binding Characterization
The structural features of tetrahydroisoquinoline analogues make them suitable candidates for ligands that can bind to various G protein-coupled receptors (GPCRs) and other receptor types, modulating their activity.
Opioid Receptors: Tetrahydroisoquinoline derivatives have been extensively studied as ligands for opioid receptors. Naturally occurring THIQs like salsolinol (B1200041) and tetrahydropapaveroline (B182428) have been shown to bind to opiate receptors in the rat brain. nih.gov More targeted synthetic efforts have produced novel THIQ quaternary derivatives that act as peripheral κ-opioid receptor agonists, with some compounds exhibiting high affinity in the nanomolar range. nih.gov For example, compound 4l from one study showed a Ki value of 0.94 nM for the κ-opioid receptor. nih.gov
Dopamine Receptors: The THIQ scaffold is a key component in many compounds targeting dopamine receptors. Novel 4-aryl-1,2,3,4-tetrahydroisoquinolines have been synthesized as potential non-phenolic dopamine receptor ligands, showing moderate binding affinity in cerebral striatal membranes. nih.gov Further optimization led to the development of THIQ analogues with high affinity and selectivity for the dopamine D3 receptor over the D2 receptor. One such compound achieved a pKi of 8.4 for the D3 receptor with 150-fold selectivity. nih.gov Endogenous THIQs, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline, have been shown to increase extracellular dopamine concentrations by activating dopaminergic nigrostriatal neurons. nih.govnih.gov
Formyl Peptide Receptors (FPRs): The interaction of this compound and its analogues with formyl peptide receptors is not a well-documented area of research. While FPRs recognize a diverse range of ligands, specific studies linking them to the THIQ scaffold are currently lacking in the available literature. wikipedia.orgscienceopen.com
| Receptor Target | Compound/Analogue Class | Binding Affinity/Activity | Reference |
|---|---|---|---|
| κ-Opioid Receptor | THIQ quaternary derivative (4l) | Agonist, Ki = 0.94 nM | nih.gov |
| Dopamine D3 Receptor | 7-CF3SO2O-substituted THIQ (31) | High affinity, pKi = 8.4 (150-fold selectivity over D2) | nih.gov |
| Opiate Receptors | Salsolinol | Binding affinity (Kd) = 6.2 x 10-5 M | nih.gov |
| Opiate Receptors | Tetrahydropapaveroline | Binding affinity (Kd) = 1.95 x 10-5 M | nih.gov |
Protein-Protein Interaction Modulations
Beyond direct enzyme inhibition and receptor binding, some THIQ analogues have been developed to modulate protein-protein interactions, a key strategy for targeting challenging disease-related proteins like KRas.
KRas Inhibition: The Kirsten rat sarcoma (KRas) viral oncogene homologue has been a difficult protein to target directly. However, several synthesized tetrahydroisoquinoline derivatives have shown notable activity as KRas inhibitors. In a study focused on anti-cancer agents, THIQ derivatives were screened for their ability to inhibit KRas. Compounds bearing a chloro group at the 4-position of a phenyl ring (e.g., GM-3-18 ) exhibited significant KRas inhibition against various colon cancer cell lines, with IC50 values ranging from 0.9 µM to 10.7 µM. nih.govnih.gov These findings suggest that the THIQ scaffold can serve as a valuable template for developing modulators of the KRas signaling pathway. nih.govnih.gov
Elucidation of Cellular and Subcellular Mechanisms of Action
The interaction of THIQ analogues with their molecular targets initiates a cascade of downstream events, affecting signal transduction pathways and modulating fundamental cellular processes.
Effects on Signal Transduction Pathways
ERK-dependent pathways and PI3K/AKT: The anticancer effects of certain THIQ analogues are mediated through their influence on critical survival and proliferation signaling pathways. Studies on 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines revealed that their apoptosis-inducing effects in cancer cells are linked to the attenuation of phosphorylations of both Akt and ERK. researchgate.netwikipedia.org This dual inhibition of the PI3K/Akt and ERK pathways disrupts key cellular survival signals, leading to programmed cell death. researchgate.net Furthermore, other THIQ derivatives designed to modulate the proteolytic processing of amyloid precursor protein (APP) were also found to act via an ERK-dependent signaling pathway. nih.gov
Modulation of Cellular Processes
The effects of THIQ compounds on signaling pathways translate into significant modulation of cellular behaviors, including cell death, proliferation, and structural dynamics.
Cell Cycle and Apoptosis: A prominent mechanism of action for many anticancer THIQ compounds is the induction of apoptosis. 2-Aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines have been shown to induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio, promoting the cleavage of procaspase-3, and stimulating the release of cytochrome c into the cytosol. researchgate.netwikipedia.org These effects were observed to be significant, while cell cycle arrest was only slightly affected. researchgate.net Similarly, tetrahydroisoquinolineindole hybrids, which inhibit PRMT5, were found to exert their antiproliferative effects by inducing apoptosis. nih.gov The endogenous THIQ, 1-benzyl-1,2,3,4-tetrahydroisoquinoline, has also been shown to have concentration-dependent effects on apoptosis markers, potentially initiating apoptosis at higher concentrations. tandfonline.com
Microtubule Dynamics: A significant class of THIQ derivatives functions as microtubule-disrupting agents. N-benzyl-substituted THIQs, designed as mimics of steroidal microtubule disruptors, have been shown to inhibit tubulin polymerization, often by interacting with the colchicine (B1669291) binding site. acs.orgnih.govnih.gov This disruption of microtubule dynamics leads to cell cycle arrest and subsequent cell death. nih.gov For example, one optimized THIQ derivative was found to inhibit tubulin polymerization with an IC50 value of 15 ± 1 µM. nih.gov
Proteolytic Processing: THIQ derivatives have been investigated as modulators of proteolytic processing, particularly in the context of Alzheimer's disease. A series of new 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives were found to regulate the proteolytic processing of amyloid precursor protein (APP). nih.gov These compounds were shown to stimulate the release of the neuroprotective sAPPα fragment and also inhibit gamma-secretase, which is involved in the production of amyloid-beta peptides. nih.gov Additionally, the natural THIQ alkaloid N-methylisosalsoline has shown an interesting activity profile towards the human 20S proteasome, suggesting the THIQ skeleton could be a template for developing novel proteasome inhibitors. nih.govresearchgate.net
Investigation of Ligand-Target Specificity and Selectivity Profiling
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govnih.govrsc.org Analogues of this compound have been investigated for their affinity and selectivity toward various biological targets.
For instance, certain 1,1-dialkyl-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potent blockers of the dopamine D₂ receptor. mdpi.com This activity is significant in the context of developing antipsychotic and neurological drugs. Another area of investigation involves the adrenergic system, where specific THIQ analogues have demonstrated activity at β-adrenoceptors. nih.gov The bronchodilator trimetoquinol (B1172547) is a well-known example of a 1-substituted THIQ that exhibits sympathomimetic properties. mdpi.com
More complex derivatives, such as Jorunnamycin A, which contains the THIQ core, have been studied for their anticancer properties. Target identification studies in non-small-cell lung cancer cells revealed that a derivative of Jorunnamycin A mediates apoptosis by targeting ERK1/2 and MEK1 kinases, highlighting the potential for THIQ compounds to interact with key signaling pathways. mdpi.com Furthermore, N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their antimicrobial properties, indicating that the THIQ scaffold can be tailored to target infectious pathogens. researchgate.net The neuromuscular blocking agent cisatracurium (B1209417), a benzylisoquinolinium compound, acts on cholinergic receptors, demonstrating that this structural class can also be directed towards the nicotinic acetylcholine (B1216132) receptor. drugbank.com
Structure-Activity Relationship (SAR) Studies for Optimized Biological Response
Structure-Activity Relationship (SAR) studies are crucial for refining the pharmacological profile of lead compounds. For the THIQ class, SAR investigations have provided a roadmap for optimizing potency, selectivity, and metabolic stability.
Impact of Substituent Modifications on Potency and Selectivity
Modifications at various positions on the THIQ ring system and its substituents have profound effects on biological activity.
Substitution at C-1: The introduction of substituents at the C-1 position is a common strategy for modulating activity. The nature of the C-1 substituent is critical; for example, 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines show potent dopamine D₂ receptor-blocking activity. mdpi.com In the case of (-)-5,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, the specific benzyl (B1604629) group at C-1 is key to its β-adrenoceptor activity. nih.gov
Substitution at N-2: The nitrogen atom of the THIQ ring is a frequent site for modification. The lipophilicity and shape of the substituent on the N-2 position can have a significant effect on potency. nih.gov For instance, while an iso-butyl substitution can enhance potency, it may also be metabolically labile. nih.gov To address this, substituting with groups like 2,2,2-trifluoroethyl can improve metabolic stability. nih.gov In a series of N-sulfonyl derivatives, the nature of the sulfonyl group influenced the antimicrobial efficacy. researchgate.net
Substitution on Aromatic Rings: Modifications to the benzene (B151609) rings of the THIQ core or its substituents also play a vital role. In a series of tetrahydroquinoline derivatives (a related scaffold), substitutions on the phenyl ring, such as chloro or bromo groups, led to compounds with high inhibitory activity against cancer cell lines. bowen.edu.ng
The following table summarizes the impact of various substitutions on the biological activity of THIQ analogues.
| Compound Class | Substitution Position | Substituent Type | Observed Biological Effect | Reference |
| 1,1-dialkyl-THIQs | C-1 | Dialkyl | Potent dopamine D₂ receptor-blocking activity | mdpi.com |
| General THIQs | N-2 | Iso-butyl | Increased potency, but metabolically labile | nih.gov |
| General THIQs | N-2 | 2,2,2-trifluoroethyl | Increased metabolic stability | nih.gov |
| N-sulfonyl-THIQs | N-2 | Various sulfonyl groups | Modulation of antimicrobial activity | researchgate.net |
| (-)-5,7-dihydroxy-THIQ | C-1 | 3,4,5-trimethoxybenzyl | β-adrenoceptor activity | nih.gov |
Role of Stereochemistry in Ligand-Target Recognition
Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity, as molecular targets like receptors and enzymes are chiral. The THIQ scaffold can possess chiral centers, most commonly at the C-1 position.
The absolute configuration at C-1 can drastically affect pharmacological outcomes. Research has shown that different enantiomers of a THIQ compound can have vastly different activities. For instance, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline was found to be a more effective anticonvulsant than its corresponding enantiomer. mdpi.com
The case of cisatracurium, a stereoisomer of atracurium, provides a compelling example. Cisatracurium is the R-cis-R-cis isomer and possesses approximately three times the neuromuscular blocking potency of atracurium, which is a mixture of ten stereoisomers. drugbank.com This highlights that a specific stereochemical configuration can lead to a more potent and selective interaction with the target receptor. drugbank.com Similarly, the specific stereochemistry of (-)-5,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is essential for its observed β-adrenoceptor activity. nih.gov
| Compound | Stereochemical Feature | Impact on Activity | Reference |
| Cisatracurium | R-cis-R-cis isomer of atracurium | ~3 times more potent as a neuromuscular blocker | drugbank.com |
| (+)-1-methyl-1-phenyl-THIQ | (+) enantiomer | More effective anticonvulsant activity | mdpi.com |
| (-)-5,7-dihydroxy-1-(...)-THIQ | (-) enantiomer | Essential for β-adrenoceptor activity | nih.gov |
Conformational Analysis and its Influence on Bioactivity
These studies have identified several stable conformers, including extended, semi-folded, and folded forms. The preference for a particular conformation is influenced by the substitution pattern. For example, secondary amines (where the N-2 position is unsubstituted) tend to prefer an extended conformation. researchgate.net In contrast, N-alkylated derivatives, due to the steric bulk of the alkyl group, often favor a semi-folded conformation. researchgate.net
The ability of the molecule to adopt a specific low-energy conformation, or the energy barrier to transition between conformations, can directly impact its bioactivity. A molecule must adopt a conformation that is complementary to its binding site to elicit a biological response. The conformation of the THIQ ring itself is typically a half-chair, and its specific geometry is influenced by the substituents attached to it. researchgate.netnih.gov For a molecule like cisatracurium besylate cis-quaternary acid, the specific conformation dictated by its (1R,2R) stereochemistry is crucial for its interaction with the cholinergic receptor.
Computational Chemistry and in Silico Approaches in the Study of 4 1,2,3,4 Tetrahydroisoquinolin 2 Yl Benzonitrile
Molecular Docking Simulations for Ligand-Receptor Binding Prediction
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. scispace.com This method is instrumental in understanding the binding mechanism and predicting the strength of the interaction. For derivatives of the tetrahydroisoquinoline family, docking studies have been successfully employed to elucidate their binding modes within the active sites of various biological targets. scispace.com
Docking simulations for compounds containing the 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzonitrile structure reveal how the molecule orients itself within a receptor's binding pocket to achieve a stable complex. The analysis of these binding poses is critical for understanding the molecular basis of its activity. Key intermolecular interactions typically observed for this class of compounds include:
Hydrophobic Interactions: The tetrahydroisoquinoline core and the phenyl ring of the benzonitrile (B105546) group are inherently hydrophobic. These parts of the molecule often interact with nonpolar amino acid residues in the binding site, such as leucine, valine, and isoleucine, contributing significantly to the stability of the ligand-receptor complex.
Hydrogen Bonding: The nitrogen atom in the tetrahydroisoquinoline ring and the nitrile group (-C≡N) can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues like serine, threonine, or the backbone amides of the protein.
Pi-Pi Stacking: The aromatic rings present in the structure can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site. This type of interaction is a significant contributor to binding affinity.
Table 1: Potential Intermolecular Interactions for this compound
| Type of Interaction | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrophobic Interactions | Tetrahydroisoquinoline Core, Phenyl Ring | Leucine, Valine, Isoleucine, Alanine |
| Hydrogen Bonding (Acceptor) | Nitrogen (Tetrahydroisoquinoline), Nitrile Group | Serine, Threonine, Tyrosine, Lysine |
| π-π Stacking | Aromatic Rings | Phenylalanine, Tyrosine, Tryptophan |
A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This score provides a quantitative estimate of the strength of the interaction between the ligand and the receptor. Lower binding energy values typically indicate a more stable and favorable interaction.
In silico studies involving libraries of tetrahydroisoquinoline analogs have used these predicted affinities to rank compounds based on their potential potency. scispace.com For instance, in a study docking various analogs into the non-nucleoside inhibitor binding pocket of HIV-1 RT, compounds were ranked based on their calculated average docking energies, with values such as -20.05 kcal/mol and -19.01 kcal/mol indicating high potential potency. scispace.com This ranking allows researchers to prioritize the synthesis and experimental testing of the most promising candidates, thereby streamlining the drug discovery process.
Molecular Dynamics Simulations for Conformational Landscape and Target Flexibility
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are essential for understanding the conformational flexibility of both the ligand and the receptor, as well as the stability of their complex. For certain tetrahydroisoquinoline-4-carbonitrile derivatives, 100 ns dynamic simulation analyses have been performed to understand their binding efficiency and stability with targets like cyclin-dependent kinases. researchgate.net
Binding of a ligand can induce conformational changes in the target protein, which may affect its function. MD simulations are uniquely suited to study these dynamic changes. For example, tetrahydroisoquinoline derivatives that act as non-competitive inhibitors often bind to allosteric sites—locations on the protein distinct from the primary active site. scispace.com The binding event at an allosteric site can trigger conformational shifts that propagate through the protein structure, ultimately altering the shape and activity of the catalytic site. MD simulations can visualize these allosteric effects and help explain the mechanism of non-competitive inhibition observed with certain compounds from this chemical class. scispace.com
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational strategies that link the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of new compounds and for designing more potent molecules.
Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical relationship between the physicochemical properties (descriptors) of a molecule and its biological activity. For a series of 38 tetrahydroisoquinoline derivatives, a QSAR study investigated the correlation between their cytotoxicity and 17 different chemical descriptors. nih.gov A key finding was that the water-accessible surface area showed the highest correlation with the tumor specificity of these compounds. nih.gov This suggests that the size and shape of the molecule, which influence its interaction with water and the receptor, are critical determinants of its biological effect.
Table 2: Key Descriptors in QSAR Studies of Tetrahydroisoquinoline Derivatives
| QSAR Descriptor | Significance | Reference |
|---|---|---|
| Water-Accessible Surface Area | Shows high correlation with tumor specificity, indicating the importance of molecular size and shape. | nih.gov |
| Quantum Chemical Descriptors | Demonstrated importance in predicting the specificity of tetrahydroisoquinoline derivatives through neural network analysis. | nih.gov |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A 3D pharmacophore model developed for anticonvulsant 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives identified a specific set of features crucial for their activity. nih.gov The best-performing model consisted of five features:
Two hydrogen bond acceptors
Two hydrophobic features
One hydrophobic aromatic region
This model, which had a high correlation coefficient of 0.919, serves as a 3D query to screen databases for new potential anticonvulsant agents containing the tetrahydroisoquinoline scaffold. nih.gov Such a model would suggest that for this compound, the benzonitrile and tetrahydroisoquinoline moieties likely satisfy the hydrophobic and aromatic feature requirements, while the nitrogen atoms could act as the hydrogen bond acceptors.
Development of Predictive Models for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, has been a cornerstone in the study of tetrahydroisoquinoline derivatives. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
Researchers have successfully developed QSAR models for various biological activities associated with the tetrahydroisoquinoline scaffold. For instance, a study focused on the tumor-specificity of 38 different 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives utilized linear regression and artificial neural networks to build predictive models. nih.gov In this analysis, chemical descriptors were calculated using semi-empirical and density functional theory methods. The study found a significant correlation between these descriptors and the compounds' tumor specificity, defined as the differential cytotoxicity against oral squamous cell carcinoma cells versus normal oral cells. nih.gov
One of the key findings was that the water-accessible surface area showed the highest correlation with tumor specificity, highlighting the importance of this quantum chemical descriptor in predicting the selective anticancer activity of these compounds. nih.gov Another QSAR study focused on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as inhibitors of the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme, which is a target in prostate cancer. japsonline.com This study employed molecular representation of structure-property relationships (MoRSE) descriptors to develop robust models that could predict the inhibitory activity of new compounds. japsonline.com
Table 1: Key Parameters in QSAR Models for Tetrahydroisoquinoline Derivatives
| Model Focus | Key Descriptor(s) | Correlation Coefficient (r) | Prediction Method | Reference |
| Tumor Specificity | Water-Accessible Surface Area | High | Linear Regression, Neural Networks | nih.gov |
| AKR1C3 Inhibition | MoRSE Descriptors | Not Specified | Multiple Linear Regression | japsonline.com |
These predictive models serve as powerful tools in the early stages of drug discovery, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, thereby saving significant time and resources.
Identification of Essential Pharmacophoric Features for Target Binding
Pharmacophore modeling is a crucial in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a response. dovepress.com This approach has been instrumental in elucidating the key interaction points for tetrahydroisoquinoline-based compounds.
For a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives with anticonvulsant activity, a 3D pharmacophore model was generated. nih.gov The best-ranked hypothesis, which exhibited a high correlation coefficient of 0.919, consisted of five essential features:
Two hydrogen bond acceptors
Two hydrophobic features
One hydrophobic aromatic region nih.gov
This model provides a clear 3D blueprint of the structural requirements for noncompetitive AMPA receptor antagonists, the mechanism underlying their anticonvulsant effects. nih.gov Such models are not only descriptive but also predictive; they can be used as 3D queries to search chemical databases for novel molecules that fit the pharmacophoric requirements and are therefore likely to possess the desired biological activity. dovepress.compharmacophorejournal.com
Table 2: Essential Pharmacophoric Features for Anticonvulsant Tetrahydroisoquinoline Derivatives
| Pharmacophoric Feature | Quantity | Role in Binding | Reference |
| Hydrogen Bond Acceptor | 2 | Forms hydrogen bonds with receptor | nih.gov |
| Hydrophobic Feature | 2 | Engages in hydrophobic interactions | nih.gov |
| Hydrophobic Aromatic Region | 1 | Participates in aromatic interactions | nih.gov |
By understanding these essential features, medicinal chemists can rationally design modifications to the this compound scaffold to enhance its binding affinity and selectivity for its target.
Virtual Screening and De Novo Design Strategies for Novel Analogues
Virtual screening and de novo design represent advanced computational strategies for the discovery of novel analogues. Virtual screening involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a target of interest. nih.govderpharmachemica.com Molecular docking, a key component of this process, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. derpharmachemica.com
In the context of related heterocyclic scaffolds, virtual screening has been successfully used to identify novel inhibitors for targets like cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR). nih.govderpharmachemica.com For example, a library of 2,3-disubstituted-4(3H)-quinazolinones was screened against the COX-2 enzyme, leading to the identification of compounds that bind similarly to known inhibitors. nih.gov This process relies on scoring functions to estimate the binding affinity and rank the potential candidates. nih.govderpharmachemica.com
Computational modeling has also been used to understand the binding preferences of more complex tetrahydroisoquinoline derivatives. A combined in silico study on 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids revealed that their high selectivity for the AKR1C3 enzyme over the related AKR1C2 isoform stems from different binding modes. nih.gov The tetrahydroisoquinoline moiety of the inhibitor fits snugly into a specific pocket (SP1) in AKR1C3, but this pocket is too small in AKR1C2, forcing the compound into a less favorable "outward" binding state. nih.govresearchgate.net This detailed structural insight is critical for designing new analogues with even greater selectivity.
De novo design, on the other hand, involves the computational construction of novel molecules from scratch, piece by piece, within the constraints of the target's binding site. While specific examples for this compound were not detailed in the reviewed literature, the principles of pharmacophore modeling and the structural understanding gained from docking studies provide the necessary foundation for such strategies. By using the identified pharmacophoric features as building blocks, novel chemical entities that retain the essential binding characteristics while possessing unique structures and potentially improved properties can be designed.
Preclinical Research Paradigms and Translational Potential Excluding Clinical Human Trials
In Vitro Biological Evaluation in Relevant Research Models
The initial stages of drug discovery for THIQ derivatives involve rigorous in vitro testing to establish functional activity, target engagement, and basic pharmacokinetic properties.
Derivatives of the THIQ scaffold have demonstrated significant activity in various cell-based assays, indicating potential therapeutic applications in oncology and neurology.
Anti-Tumor Cell Proliferation: The THIQ framework is a key component of several potent antitumor agents, including the natural product Trabectedin, which is derived from a marine source. nih.govmdpi.com Synthetic THIQ derivatives have shown cytotoxic effects against a range of human cancer cell lines. For instance, certain analogs have been evaluated for their anti-proliferative activity against breast cancer cell lines (MCF-7, MDA-MB-231), human endometrial adenocarcinoma (Ishikawa), and various colon cancer cell lines (Colo320, DLD-1, HCT116). nih.govaacrjournals.org One study identified a derivative, GM-3-18, which exhibited significant inhibition of Kirsten rat sarcoma viral oncogene homolog (KRas) with IC50 values ranging from 0.9 µM to 10.7 µM across different colon cancer cells. nih.govbenthamdirect.com Another compound, EDL-360, was identified as a potent agent against several human glioma cell lines, with an IC50 value of 5.42 µM in the LN18 cell line. researchgate.net These studies underscore the potential of the THIQ scaffold in developing new anticancer therapies. nih.gov
Neuroprotective and Anti-neuroinflammatory Effects: Isoquinoline (B145761) alkaloids are widely investigated for their neuroprotective properties. mdpi.com Studies have shown that certain THIQ derivatives can protect neurons from damage. For example, some analogs have been shown to offer cytoprotection in CATH.a cells and downregulate pro-inflammatory cytokines like TNF-α and IL-1β in BV-2 microglial cells, suggesting anti-neuroinflammatory activity. semanticscholar.org The mechanisms often involve reducing oxidative stress by increasing levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH). mdpi.com Other research has focused on the potential of THIQ derivatives in the context of Alzheimer's disease, citing their neuroprotective, anti-inflammatory, and antioxidative properties. cell.com
Biochemical assays are crucial for elucidating the mechanism of action by identifying direct molecular targets. biorxiv.org THIQ derivatives have been found to interact with a variety of enzymes and receptors.
Enzyme Activity: Various THIQ analogs have been identified as inhibitors of key enzymes. One study demonstrated that specific derivatives are potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR), with IC50 values of 0.149 µM and 0.199 µM, respectively. nih.gov Another investigation showed that conjugating quercetin with a THIQ moiety enhanced its inhibitory activity against Na+, K+-ATPase by 50-fold compared to quercetin alone. mdpi.com This highlights how the THIQ scaffold can be used to modulate the activity of known bioactive molecules.
Receptor Binding: The THIQ structure is a versatile pharmacophore for targeting G-protein coupled receptors (GPCRs) and ion channels. A series of 1-aryl-THIQ derivatives were evaluated for their affinity to the NMDA receptor complex, with one analog showing a high affinity (Ki value of 0.0374 µM). nih.gov Other research has focused on developing THIQ derivatives as selective antagonists for the M2 muscarinic receptor, with one compound demonstrating a pKi of 9.1. nih.gov These findings indicate the potential for developing THIQ-based compounds for central nervous system disorders.
For compounds targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is a critical parameter. wikipedia.org The BBB is a highly selective border that protects the brain. wikipedia.org Studies on THIQ and its derivatives indicate that this scaffold is capable of penetrating the brain. An in vivo microdialysis study in rats demonstrated that both 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) and 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ) readily pass through the BBB. nih.gov After administration, these compounds were found in the brain extracellular fluid, with concentrations in the brain being approximately 4.5-fold higher than in the blood after four hours, indicating significant accumulation. nih.govnih.gov
In Vivo Mechanistic Studies in Animal Models
Following promising in vitro results, THIQ derivatives are advanced to animal models to confirm their efficacy and explore their biological effects in a whole organism.
Anti-malarial Models: Several THIQ derivatives have shown excellent anti-malarial activity in vivo. nih.gov In studies using mice infected with Plasmodium falciparum, certain tetrahydroisoquinolone carboxanilides demonstrated potent activity. rsc.orgnih.gov One lead candidate, (+)-SJ733, showed high oral bioavailability and potent in vivo activity, leading to its selection for further preclinical studies. rsc.org Similarly, 1-aryl-THIQ analogs, designed as simplified versions of naturally antiplasmodial naphthylisoquinoline alkaloids, have shown activity comparable to the standard drug chloroquine. rsc.org
Anti-hyperuricemic Models: Hyperuricemia, an excess of uric acid in the blood, is a precursor to gout. nih.gov The efficacy of potential treatments is often tested in mice where hyperuricemia is induced by potassium oxonate, a uricase inhibitor. nih.govplos.org While direct studies on the title compound are pending, the general class of nitrogen-containing heterocyclic compounds is actively explored for this indication. For example, in such mouse models, test compounds are evaluated for their ability to reduce serum uric acid levels and inhibit the enzyme xanthine (B1682287) oxidase (XOD), which is responsible for uric acid production. nih.govplos.orgresearchgate.net
In vivo studies provide a broader understanding of a compound's effects. The anti-malarial efficacy of THIQ derivatives in rodent models, demonstrated by a reduction in parasite load, confirms a systemic therapeutic effect. rsc.orgnih.gov In neurodegenerative models, THIQ compounds have been shown to attenuate adverse events induced by neurotoxins like MPTP in mice, preventing the loss of tyrosine hydroxylase-positive cells and the depletion of dopamine (B1211576). semanticscholar.org Furthermore, studies on THIQ permeability have shown that these compounds not only enter the brain but are also concentrated there, with over 90% of the detected substance remaining as the unchanged parent compound. nih.gov This demonstrates significant bioavailability and stability within the central nervous system, which are crucial properties for a potential neurotherapeutic agent.
Correlation of In Vitro Findings with In Vivo Observations
A comprehensive review of available scientific literature reveals a notable absence of published studies that directly correlate the in vitro findings with in vivo observations for the specific compound 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzonitrile. While the broader class of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives has been the subject of extensive research, leading to a wealth of data on their synthesis and biological activities, this particular benzonitrile (B105546) derivative appears to be either a novel entity with limited public domain research or a compound that has not yet progressed to the stage of comparative in vitro and in vivo preclinical evaluation.
The process of establishing a robust In Vitro-In Vivo Correlation (IVIVC) is a critical step in drug development. It aims to create a predictive mathematical model that relates an in vitro property of a dosage form, typically its dissolution rate, to an in vivo response, such as the plasma drug concentration profile. A successful IVIVC can streamline drug development by reducing the need for extensive bioequivalence studies. However, for this compound, the foundational in vitro and in vivo data required to construct such a correlation are not present in the accessible scientific literature.
Future preclinical research on this compound would need to systematically generate both in vitro and in vivo data. This would involve characterizing its activity in various cell-based assays and then evaluating its pharmacokinetic and pharmacodynamic properties in animal models. Only after such comprehensive data becomes available can a meaningful correlation between its laboratory and whole-organism effects be established.
Role of this compound as a Chemical Probe for Biological Systems
Currently, there is no specific information available in the scientific literature to suggest that this compound has been utilized as a chemical probe.
Chemical probes are indispensable tools in chemical biology for the elucidation of biological pathways and the validation of drug targets. An ideal chemical probe is a small molecule that is potent, selective, and well-characterized, allowing for the precise perturbation of a specific protein's function within a complex biological system.
While many derivatives of the 1,2,3,4-tetrahydroisoquinoline scaffold have been explored for their diverse biological activities, including antimicrobial and anticancer properties, the specific application of this compound as a targeted chemical probe has not been documented. The development of this compound into a chemical probe would necessitate a thorough investigation of its mechanism of action, target identification, and selectivity profile. Without such studies, its utility for dissecting biological systems remains undetermined.
Future Directions and Emerging Research Avenues for Tetrahydroisoquinoline Based Compounds
The Rise of Multi-Target Directed Ligands (MTDLs)
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as neurodegenerative disorders and cancer. This has led to the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. nih.gov The THIQ scaffold is well-suited for the design of MTDLs due to its structural versatility, which allows for the incorporation of various pharmacophoric features.
Researchers are actively exploring the development of THIQ-based MTDLs for Alzheimer's disease, a complex neurodegenerative disorder with a multifaceted pathology. One strategy involves designing hybrid molecules that combine the THIQ core with other pharmacophores known to interact with key targets in Alzheimer's disease. For instance, a series of oxoisoaporphine–tetrahydroisoquinoline analogs have been designed as MTDLs with the potential to combat the disease through multiple mechanisms. rsc.org Similarly, the potential of certain THIQ compounds to act as both cholinesterase inhibitors and histamine H3 receptor antagonists is being investigated, offering a dual approach to managing Alzheimer's symptoms. rsc.org
The design of MTDLs often involves a "hybrid molecule" strategy, where two or more pharmacophores are combined into a single chemical entity. nih.gov This approach allows for the creation of novel compounds with synergistic effects on different targets. The inherent reactivity and synthetic accessibility of the THIQ core make it an ideal platform for such molecular hybridization. tandfonline.com
Expanding Therapeutic Horizons: Novel Applications and Disease Areas
The therapeutic potential of tetrahydroisoquinoline-based compounds extends far beyond their traditional applications. Researchers are continuously exploring their efficacy in a variety of novel therapeutic strategies and against a broad spectrum of diseases.
Antiviral Applications: Recent studies have highlighted the potential of novel tetrahydroisoquinoline-based heterocyclic compounds in combating viral infections. For example, two new compounds, tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1) and rel-(3R,4S)-3-(1H-indol-3-yl)-4-(piperazin-1-ylmethyl)-2-propyl-3,4-dihydroisoquinolin-1(2H)-one (trans-2), have demonstrated the ability to effectively suppress authentic SARS-CoV-2 infection in Vero E6 cell lines. nih.gov
Anticancer Therapies: The THIQ scaffold is a prominent feature in a number of anticancer agents. tandfonline.com Lurbinectedin, a synthetic tetrahydroisoquinoline alkaloid, is used in chemotherapy and works by binding to guanine-rich regions in the minor groove of DNA, thereby blocking active transcription. mdpi.com Furthermore, novel tetrahydroisoquinoline derivatives are being investigated as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are important targets in cancer therapy. nih.gov
Neurodegenerative and Psychiatric Disorders: Sigma receptors (σRs), which are implicated in cancer, neurodegeneration, and psychiatric disorders, are a key target for THIQ-based compounds. eurekaselect.com The versatility of the THIQ scaffold allows for the design of ligands with potent binding affinity for both σ1 and σ2 subtypes, leading to therapeutic effects that range from neuroprotection to antitumor activity. eurekaselect.comnih.gov
The following table summarizes the application of selected tetrahydroisoquinoline-based compounds in novel therapeutic areas:
| Compound/Derivative Class | Therapeutic Area | Mechanism of Action/Target |
| tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1) | Antiviral (SARS-CoV-2) | Inhibition of viral infection in vitro nih.gov |
| rel-(3R,4S)-3-(1H-indol-3-yl)-4-(piperazin-1-ylmethyl)-2-propyl-3,4-dihydroisoquinolin-1(2H)-one (trans-2) | Antiviral (SARS-CoV-2) | Inhibition of viral infection in vitro nih.gov |
| Lurbinectedin | Anticancer | Binds to DNA minor groove, blocking transcription mdpi.com |
| Novel Tetrahydroisoquinolines | Anticancer | Inhibition of DHFR and CDK2 nih.gov |
| THIQ-based ligands | Neurodegeneration, Psychiatric Disorders, Cancer | Modulation of Sigma receptors (σ1 and σ2) eurekaselect.comnih.gov |
Innovations in Synthesis and Screening
The exploration of the vast chemical space occupied by tetrahydroisoquinoline derivatives is heavily reliant on advances in synthetic methodologies and the implementation of high-throughput screening (HTS) techniques.
Advances in Synthetic Methodologies: The total synthesis of complex THIQ alkaloids has been a significant area of research, with recent advancements harnessing modern chemical methods and novel technologies. acs.orgnih.gov These new synthetic strategies often provide more efficient routes to these intricate molecules compared to traditional biomimetic approaches. acs.org Key reactions for constructing the THIQ core include the Pictet-Spengler condensation and intramolecular hydroamination reactions. rsc.org The development of novel photochemical [4 + 2] cycloaddition reactions between sulfonylimines and alkenes has also opened up new pathways to synthesize THIQ scaffolds, particularly those with electron-deficient motifs or quaternary centers, which are challenging to access through classical methods. medicineinnovates.com
High-Throughput Screening (HTS): HTS is a crucial process in drug discovery that allows for the automated testing of large numbers of chemical compounds against a specific biological target. bmglabtech.com This technology, which utilizes robotics, data processing software, and sensitive detectors, enables researchers to quickly identify "hits" or "leads" from large compound libraries. bmglabtech.comwikipedia.org While HTS is a general tool in drug discovery, its application to libraries of THIQ derivatives can accelerate the identification of compounds with desired biological activities. However, it is important to be aware of pan-assay interference compounds (PAINS), and some fused tricyclic tetrahydroquinolines have been identified as potential PAINS, which can lead to false-positive results in HTS campaigns. nih.gov
The Dawn of AI and Machine Learning in THIQ Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug design and discovery. nih.gov These powerful computational tools are being applied at every stage of the drug development pipeline, from target identification to lead optimization. nih.gov
In the context of tetrahydroisoquinoline-based compounds, AI and ML can be utilized in several ways:
De Novo Drug Design: Deep reinforcement learning models can be trained to generate novel molecular structures, including new THIQ derivatives, with desired pharmacological properties. slideshare.net
Predictive Modeling: ML algorithms can be used to build quantitative structure-activity relationship (QSAR) models that predict the biological activity of THIQ analogs based on their chemical structure. mdpi.com This can help prioritize which compounds to synthesize and test, saving time and resources.
Virtual Screening: AI-powered virtual screening can be used to rapidly screen large virtual libraries of THIQ compounds against a biological target, identifying potential hits for further investigation. nih.gov
The application of AI and ML in drug design is still an evolving field, but it holds immense promise for accelerating the discovery of new and effective tetrahydroisoquinoline-based therapeutics. wiley-vch.de
Navigating the Challenges and Seizing the Opportunities in Academic Research
The academic research of tetrahydroisoquinoline scaffolds is a vibrant and dynamic field, but it is not without its challenges. One of the key hurdles is achieving selectivity for specific biological targets, as the THIQ core can interact with a variety of receptors and enzymes. tandfonline.com Addressing this challenge requires a deep understanding of structure-activity relationships and the use of sophisticated molecular modeling techniques.
Despite the challenges, the opportunities for innovation in this area are vast. The THIQ scaffold remains a "privileged" structure in medicinal chemistry, meaning it is a versatile platform for the design of new drugs. tandfonline.com The synthetic accessibility of the THIQ core allows for extensive structure-activity relationship studies, which are crucial for optimizing the potency and selectivity of new compounds. tandfonline.com
Furthermore, the exploration of novel biological targets and the development of innovative therapeutic strategies, such as MTDLs, provide fertile ground for academic research. The continued investigation of the rich chemical diversity of natural products containing the THIQ moiety also presents exciting opportunities for the discovery of new lead compounds. acs.org The collaboration between academic researchers and pharmaceutical companies will be essential to translate these fundamental discoveries into new medicines that can benefit patients. nih.gov
Q & A
Q. What are the recommended synthetic routes for 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile, and what experimental conditions are critical for optimizing yield?
Methodological Answer: A plausible synthetic pathway involves reductive amination or nucleophilic substitution. For example:
- Step 1: React 4-cyanobenzaldehyde with 1,2,3,4-tetrahydroisoquinoline under acidic conditions to form an imine intermediate.
- Step 2: Reduce the imine using LiAlH4 in tetrahydrofuran (THF) at room temperature .
- Critical Conditions: Control reaction temperature (0–6°C for intermediates) and use anhydrous solvents to avoid side reactions .
Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?
Methodological Answer:
- <sup>1</sup>H NMR: Look for aromatic protons (δ 7.2–8.0 ppm) and tetrahydroisoquinoline protons (δ 2.8–3.5 ppm for CH2 groups).
- <sup>13</sup>C NMR: The nitrile carbon appears at ~δ 118–120 ppm, while tetrahydroisoquinoline carbons range from δ 25–55 ppm .
- Mass Spec (HRMS): Exact mass should match the molecular formula (C16H14N2), with a base peak at m/z 250.3 .
Q. How can computational modeling (e.g., DFT) predict the compound’s binding affinity to neurological targets like serotonin receptors?
Methodological Answer:
- Step 1: Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of the target receptor (e.g., 5-HT2A).
- Step 2: Optimize the compound’s geometry via density functional theory (DFT) at the B3LYP/6-31G* level.
- Validation: Compare computational binding energies with experimental IC50 values from radioligand assays .
Key Insight: The tetrahydroisoquinoline moiety likely engages in π-π stacking with receptor aromatic residues, while the nitrile group may stabilize hydrogen bonds .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Issue: Discrepancies in IC50 values between cell-free (e.g., enzyme inhibition) and cell-based assays.
- Solution:
- Validate assay conditions (pH, temperature, cofactors).
- Use orthogonal techniques (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) .
- Case Study: If the compound shows higher potency in cell-free assays, consider membrane permeability limitations (logP ~2.5) or efflux pump interference .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?
Methodological Answer:
- Core Modifications:
- Replace the nitrile with carboxamide to assess hydrogen-bonding effects.
- Introduce substituents on the tetrahydroisoquinoline ring (e.g., methyl, bromo) to probe steric/electronic interactions .
- Biological Testing: Prioritize kinases with conserved ATP-binding pockets (e.g., CDK1, GSK3β) and use competitive ATP assays .
Q. How can crystallographic data inform polymorph screening and stability studies?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Determine the compound’s preferred conformation (e.g., chair vs. boat for tetrahydroisoquinoline) .
- Polymorph Screening: Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) and analyze via PXRD.
- Stability: Store crystalline forms at 25°C/60% RH for 4 weeks; monitor degradation via HPLC .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Issue: Racemization during steps like imine reduction.
- Mitigation:
- Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation.
- Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .
- Scale-Up Tip: Replace LiAlH4 with NaBH4/CeCl3 for safer, scalable reduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
